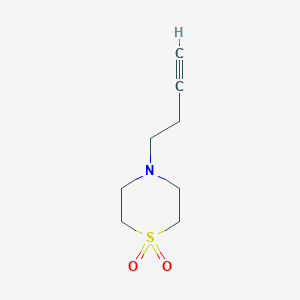

4-(But-3-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione

Description

4-(But-3-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione is a thiomorpholine derivative characterized by a sulfone group (1,1-dione) and a but-3-yn-1-yl substituent at the 4-position of the heterocyclic ring.

Properties

IUPAC Name |

4-but-3-ynyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-2-3-4-9-5-7-12(10,11)8-6-9/h1H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRGKYLWRGAEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCS(=O)(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of a thiazinane derivative with an appropriate alkyne. One common method includes the use of 4-prop-2-ynyl-1,4-thiazinane 1,1-dioxide as a starting material . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted thiazinane derivatives.

Scientific Research Applications

4-(But-3-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The presence of the alkyne group allows for potential interactions with metal ions, which can further modulate its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(but-3-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione, highlighting substituent variations, molecular properties, and research applications inferred from the evidence:

Structural and Functional Analysis

Substituent Effects on Properties:

- Alkyne (But-3-yn-1-yl): The terminal alkyne in the target compound enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or material functionalization. Its linear structure may reduce steric hindrance compared to bulkier substituents like pentan-3-yl .

- Aromatic Groups (Thienyl, Phenyl): Enhance π-π interactions with biological targets or materials. For example, 4-(2-thienylmethyl) derivatives are used in conductive polymers due to sulfur’s electron-rich nature .

- Fluorinated Groups: The trifluoromethyl substituent in ’s compound improves lipophilicity and metabolic stability, a common strategy in medicinal chemistry .

- Amino Groups: Derivatives with primary () or aromatic amines () serve as intermediates for further functionalization, such as amide bond formation.

Physicochemical Trends:

- Molecular Weight: Ranges from 192.28 (3-aminopropyl) to 296.20 (hydrochloride salt), with heavier compounds often exhibiting higher crystallinity.

- Solubility: Hydrophilic groups (e.g., hydroxymethyl in ) enhance aqueous solubility, while alkyl or aromatic substituents increase hydrophobicity.

Biological Activity

4-(But-3-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiomorpholine ring, which includes a sulfur atom and a dione functional group. Its structure allows for various chemical interactions, making it a versatile candidate for biological applications.

Research indicates that this compound may act primarily as an epidermal growth factor receptor (EGFR) inhibitor . The inhibition of EGFR can lead to the downregulation of several downstream signaling pathways, including:

- PI3K/Akt pathway : Involved in cell survival and proliferation.

- MAPK pathway : Plays a crucial role in cell differentiation and proliferation.

This mechanism suggests that the compound could potentially inhibit cellular proliferation, particularly in cancer cells.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Pancreatic Cancer (MIA PaCa-2) | 15.5 | Inhibition of cell proliferation |

| Lung Cancer (A549) | 20.3 | Induction of apoptosis |

| Breast Cancer (MCF7) | 18.7 | Cell cycle arrest |

These results indicate that the compound has the potential to act as an effective anticancer agent.

Mechanistic Insights

The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. The compound's ability to bind to the EGFR prevents its activation by natural ligands, thereby blocking downstream signaling that promotes tumor growth.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Pancreatic Cancer : A study conducted on MIA PaCa-2 cells showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.

- Lung Cancer Model : In A549 lung cancer cells, the compound not only inhibited proliferation but also caused G2/M phase arrest, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-(But-3-yn-1-yl)-1lambda⁶-thiomorpholine-1,1-dione, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves functionalizing the thiomorpholine-1,1-dione core with a but-3-yn-1-yl group. A common approach uses nucleophilic substitution or copper-catalyzed alkyne-azide cycloaddition (CuAAC) to introduce the alkyne moiety. Key intermediates (e.g., thiomorpholine-1,1-dione derivatives) are characterized via / NMR to confirm regioselectivity and HPLC to assess purity (>95%). For example, analogous compounds with acetylene groups were synthesized using tert-butyldimethylsilyl (TBS) protection to prevent side reactions .

Q. How can researchers optimize reaction conditions to minimize byproducts during alkyne functionalization?

- Methodological Answer : Byproducts often arise from alkyne dimerization or over-reduction. Optimization includes:

- Temperature control : Maintaining reactions at 0–25°C to suppress alkyne polymerization.

- Catalyst selection : Using Pd/Cu systems for controlled coupling, as seen in similar thiomorpholine derivatives .

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) improve solubility of the thiomorpholine core .

- Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the target compound .

Q. What spectroscopic techniques are critical for confirming the structure of 4-(But-3-yn-1-yl)-1lambda⁶-thiomorpholine-1,1-dione?

- Methodological Answer :

- NMR : NMR identifies alkyne proton signals at δ 1.8–2.2 ppm (triplet for terminal alkyne) and thiomorpholine sulfone protons (δ 3.4–4.1 ppm). NMR confirms sulfone carbons at ~110 ppm .

- IR Spectroscopy : Strong S=O stretches at 1150–1250 cm⁻¹ and C≡C stretches at 2100–2260 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₈H₁₁NO₂S: calc. 198.0589, obs. 198.0587) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in further functionalization of the thiomorpholine-dione core?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. For instance, the sulfur atom in the sulfone group exhibits high electrophilicity, making it prone to nucleophilic attack. Molecular docking studies can further predict binding affinity in biological targets, guiding rational design of derivatives .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for thiomorpholine-dione analogs?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:

- Metabolite ID : LC-MS/MS identifies major metabolites (e.g., sulfone oxidation products) .

- Prodrug design : Masking the alkyne group with enzymatically cleavable moieties (e.g., ester prodrugs) improves pharmacokinetics .

- In silico ADME prediction : Tools like SwissADME assess logP and permeability to prioritize analogs with favorable drug-like properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.